molecular formula C10H14NO4PS B12633824 O-Methyl O-(4-nitrophenyl) propylphosphonothioate CAS No. 920517-94-8

O-Methyl O-(4-nitrophenyl) propylphosphonothioate

Cat. No.: B12633824
CAS No.: 920517-94-8
M. Wt: 275.26 g/mol
InChI Key: MTKIQZOSDYEJNE-UHFFFAOYSA-N
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Description

O-Methyl O-(4-nitrophenyl) propylphosphonothioate is an organophosphorus compound known for its application as an insecticide. It is characterized by its molecular formula C10H14NO4PS and a molecular weight of 275.261 Da . This compound is part of the phosphonothioate class and is recognized for its effectiveness in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl O-(4-nitrophenyl) propylphosphonothioate typically involves the reaction of O-methyl phosphonothioic acid with 4-nitrophenol and propyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

O-Methyl O-(4-nitrophenyl) propylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

O-Methyl O-(4-nitrophenyl) propylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to continuous nerve impulse transmission and eventual neurotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl O-(4-nitrophenyl) propylphosphonothioate is unique due to its specific molecular structure, which provides distinct reactivity and potency compared to other similar compounds. Its propyl group offers different steric and electronic effects, influencing its interaction with biological targets and its overall efficacy as an insecticide .

Properties

CAS No.

920517-94-8

Molecular Formula

C10H14NO4PS

Molecular Weight

275.26 g/mol

IUPAC Name

methoxy-(4-nitrophenoxy)-propyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14NO4PS/c1-3-8-16(17,14-2)15-10-6-4-9(5-7-10)11(12)13/h4-7H,3,8H2,1-2H3

InChI Key

MTKIQZOSDYEJNE-UHFFFAOYSA-N

Canonical SMILES

CCCP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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